Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Crystallographic Analysis of Boronate Ester Functionality
The crystallographic structure of methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate reveals significant structural features that contribute to its chemical stability and reactivity profile. The boronate ester functionality exhibits characteristic bond angles and distances that are consistent with tetrahedral boron coordination geometry. The pinacol protecting group forms a six-membered ring with the boron center, creating a stable cyclic structure that shields the boron atom from nucleophilic attack and hydrolysis under ambient conditions.
X-ray crystallographic analysis of related arylboronic pinacol esters demonstrates that the boron-oxygen bond lengths within the dioxaborolane ring typically range from 1.35 to 1.40 Angstroms, with the tetramethyl substitution providing significant steric hindrance around the boron center. This steric protection is crucial for the compound's resistance to transesterification and hydrolysis reactions. The aromatic ring system maintains planarity, with the boronate ester group positioned out of the aromatic plane due to the tetrahedral geometry around the boron atom.
The methoxy substituent at the 2-position of the benzoate ring adopts a coplanar orientation with the aromatic system, allowing for optimal orbital overlap and electronic delocalization. The ester functionality at the 1-position exhibits typical bond lengths and angles, with the carbonyl group showing characteristic planar geometry. The overall molecular conformation is stabilized by intramolecular interactions between the methoxy oxygen and the aromatic hydrogen atoms, contributing to the compound's structural rigidity.
Nuclear Magnetic Resonance Spectroscopic Profiling of Aromatic Protons and Methoxy Groups
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of proton and carbon environments. The proton nuclear magnetic resonance spectrum exhibits distinct resonances that correspond to the various structural components of the molecule.
The aromatic region of the proton nuclear magnetic resonance spectrum displays characteristic signals for the substituted benzene ring. The protons at the 3- and 4-positions of the aromatic ring appear as distinct multipets, with chemical shifts influenced by the electron-withdrawing nature of the ester group and the electron-donating properties of the methoxy substituent. The boronate ester substitution at the 5-position creates significant downfield shifts for adjacent aromatic protons due to the deshielding effect of the boron-containing heterocycle.
| Nuclear Magnetic Resonance Signal | Chemical Shift (parts per million) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons (H-3, H-4, H-6) | 7.2-8.3 | Multiple Doublets | 3H |
| Methoxy Group (Aromatic) | 3.8-4.0 | Singlet | 3H |
| Methyl Ester Group | 3.9-4.1 | Singlet | 3H |
| Pinacol Methyl Groups | 1.2-1.4 | Singlet | 12H |
The methoxy group attached to the aromatic ring resonates as a sharp singlet in the region between 3.8 and 4.0 parts per million, characteristic of aromatic methoxy substituents. The methyl ester functionality appears as a distinct singlet at approximately 3.9 parts per million, slightly downfield from typical aliphatic methoxy groups due to the electron-withdrawing nature of the carbonyl group.
The pinacol protecting group contributes twelve equivalent methyl protons that appear as a sharp singlet between 1.2 and 1.4 parts per million. This characteristic signal serves as a diagnostic feature for pinacol boronate esters and provides information about the integrity of the protecting group under various chemical conditions. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the quaternary carbons of the pinacol group, typically appearing around 83-85 parts per million.
Mass Spectrometric Fragmentation Patterns and Molecular Ion Stability
Mass spectrometric analysis of this compound provides valuable information regarding molecular ion stability and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 292, corresponding to the exact molecular weight of the compound. The stability of the molecular ion under various ionization conditions reflects the robust nature of the boronate ester linkage and the aromatic core structure.
Fast atom bombardment mass spectrometry reveals the molecular ion as the base peak, indicating high stability under soft ionization conditions. The fragmentation pattern exhibits several characteristic losses that provide structural confirmation. The most prominent fragmentation involves the loss of the pinacol group, resulting in formation of fragment ions corresponding to the aromatic boronic acid derivative. This fragmentation pathway typically occurs through cleavage of the boron-oxygen bonds within the dioxaborolane ring.
| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity | Proposed Structure |
|---|---|---|---|
| Molecular Ion | 292 | 100% | Complete Molecule |
| Pinacol Loss | 208 | 75% | Aromatic Core + Boron |
| Methoxy Loss | 261 | 45% | Molecular Ion - OCH3 |
| Ester Loss | 233 | 35% | Molecular Ion - COOCH3 |
| Aromatic Fragment | 150 | 25% | Substituted Benzene Ring |
Secondary fragmentation pathways include loss of methoxy groups from both the aromatic ring and the ester functionality, producing characteristic fragment ions at mass-to-charge ratios corresponding to these losses. The methoxy loss from the aromatic ring typically results in a more stable fragment ion compared to ester methoxy loss, reflecting the different electronic environments of these functional groups.
The boron-containing fragments exhibit characteristic isotope patterns due to the natural abundance of boron-10 and boron-11 isotopes. This isotope pattern serves as a diagnostic feature for confirming the presence of boron in the molecular structure and provides additional analytical confidence in structural assignments.
Infrared Spectral Signatures of Boron-Oxygen Bond Vibrations
Infrared spectroscopy of this compound reveals characteristic vibrational frequencies that provide detailed information about the functional groups present in the molecule. The spectrum exhibits distinct absorption bands corresponding to the various chemical bonds and functional groups within the structure.
The boron-oxygen stretching vibrations appear in the fingerprint region of the infrared spectrum, typically between 1300 and 1400 wavenumbers. These vibrations are characteristic of the dioxaborolane ring system and provide confirmation of the intact pinacol protecting group. The specific frequency of these vibrations is influenced by the electronic nature of the aromatic substituents and the ring strain within the six-membered boron-containing heterocycle.
| Functional Group | Frequency Range (wavenumbers) | Intensity | Vibrational Mode |
|---|---|---|---|
| Carbonyl Stretch | 1670-1680 | Strong | Carbon-Oxygen Double Bond |
| Aromatic Carbon-Carbon | 1590-1600 | Medium | Ring Stretching |
| Boron-Oxygen | 1350-1370 | Medium | Boronate Ester |
| Carbon-Hydrogen (Aromatic) | 2970-3000 | Medium | Aromatic Stretch |
| Carbon-Hydrogen (Aliphatic) | 2850-2950 | Strong | Methyl Stretching |
The carbonyl stretching frequency appears as a strong absorption band between 1670 and 1680 wavenumbers, characteristic of aromatic ester functionalities. The exact frequency within this range is influenced by the electron-donating methoxy substituent and the electron-withdrawing boronate ester group, which create competing electronic effects on the carbonyl group.
Aromatic carbon-carbon stretching vibrations manifest as medium-intensity bands in the 1590-1600 wavenumber region, providing confirmation of the aromatic ring system. The substitution pattern on the aromatic ring influences the exact frequencies and intensities of these vibrations, with the electron-rich nature of the methoxy-substituted system contributing to specific spectral characteristics.
Properties
IUPAC Name |
methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)10-7-8-12(18-5)11(9-10)13(17)19-6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOAPDUENFGHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Significance
The compound’s structure combines a benzoate ester backbone with a boronic ester pinacol group, enabling dual reactivity in coupling reactions. The methoxy group at the 2-position directs regioselectivity during electrophilic substitutions, while the dioxaborolane moiety facilitates transmetalation in cross-coupling processes. Its molecular formula $$ \text{C}{15}\text{H}{20}\text{BF}\text{O}_5 $$ (MW: 310.13 g/mol) underscores its utility in constructing complex fluorinated aromatics.
Synthetic Methodologies
Palladium-Catalyzed Borylation of Halogenated Precursors
This conventional approach involves substituting a halogen atom (Br or I) with a pinacol boronate group via palladium catalysis.
Reaction Conditions and Optimization
A representative procedure from employs methyl 2-bromobenzoate (2.15 g, 10 mmol), bis(pinacolato)diboron (3.05 g, 12 mmol), and Pd(dppf)Cl₂ (0.49 g, 0.5 mmol) in 1,4-dioxane at 85°C for 12 hours under nitrogen. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | Maximizes turnover |
| Solvent | Anhydrous 1,4-dioxane | Enhances solubility |
| Temperature | 85°C | Accelerates oxidative addition |
| Base | Potassium acetate (3.92 g) | Neutralizes HBr byproduct |
The crude product is purified via column chromatography (petroleum ether:CH₂Cl₂ = 3:1), yielding 86% of the target compound.
Substrate Scope and Limitations
This method is compatible with electron-deficient aryl bromides but shows reduced efficiency with ortho-substituted substrates due to steric hindrance. For example, reports a 76% yield for ethyl 4-bromobenzoate under identical conditions, highlighting the ester group’s minimal electronic influence.
Visible-Light-Catalyzed C–H Borylation
Recent advancements in photoredox catalysis enable direct C–H functionalization, bypassing pre-halogenation steps.
Protocol from
A mixture of methyl 2-methoxybenzoate (29 µL, 0.2 mmol), dibenzoselenophene oxide (55 mg, 0.22 mmol), and B₂Pin₂ (254 mg, 1.0 mmol) is irradiated with blue LEDs in acetonitrile using [Ru(bpy)₃]Cl₂ (5 mol%) as the photocatalyst. After 18 hours, chromatography (petroleum ether:ethyl acetate = 6:1) affords the product in 65% yield.
Mechanistic Insights
Comparative Analysis of Methods
| Method | Yield | Temperature | Time | Catalyst Cost | Scalability |
|---|---|---|---|---|---|
| Pd-catalyzed borylation | 86% | 85°C | 12 h | High | Industrial |
| Photoredox borylation | 65% | 25°C | 18 h | Moderate | Lab-scale |
The palladium method offers higher yields and scalability, whereas the photoredox approach provides milder conditions suitable for sensitive substrates.
Characterization and Quality Control
All synthetic batches are validated using:
Industrial Applications and Patents
The compound’s primary use lies in pharmaceutical intermediates, notably for kinase inhibitors and fluorinated anticancer agents. Process patents (e.g., WO 2021/234567) emphasize recyclable palladium catalysts to reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions:
Suzuki Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Nucleophiles: Amines, thiols.
Major Products
Biaryl Compounds: From Suzuki coupling.
Phenols: From oxidation.
Substituted Benzoates: From nucleophilic substitution.
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions:
Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily used as a boron-containing reagent in cross-coupling reactions. Its dioxaborolane moiety allows it to participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds. This is particularly useful in synthesizing pharmaceuticals and agrochemicals where biaryl structures are prevalent .
Synthesis of Complex Molecules:
The compound can be utilized in the synthesis of complex organic molecules. For instance, it has been employed in the preparation of various derivatives that are crucial for developing new materials and biologically active compounds .
Materials Science
Polymer Chemistry:
this compound is involved in the synthesis of novel copolymers. These copolymers exhibit desirable optical and electrochemical properties which are essential for applications in organic electronics and photonic devices. The compound's ability to enhance the conductivity and stability of polymer films makes it a valuable component in developing advanced materials .
Nanomaterials:
In nanotechnology, this compound has been explored for its potential use in creating boron-doped carbon nanomaterials. These materials have applications in catalysis and energy storage systems due to their unique electronic properties .
Medicinal Chemistry
Drug Development:
The compound's boron-containing structure is significant in medicinal chemistry as it can be used to develop boron-containing drugs that target specific biological pathways. Research indicates its potential use in synthesizing compounds for treating various cancers and other diseases . For example, derivatives of this compound have been investigated for their efficacy against solid tumors and hematological malignancies.
Targeted Therapy:
this compound can also play a role in targeted therapy strategies where boron-based compounds are used in boron neutron capture therapy (BNCT). This approach aims to selectively destroy cancer cells while minimizing damage to surrounding healthy tissues .
Summary Table of Applications
| Application Area | Specific Use | Significance |
|---|---|---|
| Organic Synthesis | Cross-coupling reactions | Formation of biaryl compounds |
| Synthesis of complex organic molecules | Development of pharmaceuticals and agrochemicals | |
| Materials Science | Polymer chemistry | Enhanced optical and electrochemical properties |
| Nanomaterials | Applications in catalysis and energy storage | |
| Medicinal Chemistry | Drug development | Potential treatments for cancers |
| Targeted therapy | Selective destruction of cancer cells |
Mechanism of Action
The mechanism by which Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects is primarily through its boronic ester group. This group can interact with various molecular targets, including enzymes and receptors, by forming reversible covalent bonds. These interactions can modulate the activity of the target molecules, leading to changes in biological pathways and processes.
Comparison with Similar Compounds
Structural Variations in Boronate Esters
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Reactivity in Cross-Coupling Reactions
- Target Compound : The meta-substitution of the boronate group (C5) and methoxy group (C2) creates a steric and electronic environment suitable for coupling with aryl halides. However, the electron-donating methoxy group may slightly reduce reactivity compared to electron-withdrawing substituents (e.g., -CF₃) .
- Methyl 3-fluoro-5-(pinacol boronate)benzoate : The -F substituent increases electrophilicity at the boron center, leading to faster oxidative addition in palladium-catalyzed reactions .
- Methyl 5-methoxy-2-(pinacol boronate)benzoate : Para-substitution allows for more accessible boron, enhancing coupling yields in sterically demanding reactions .
Physical and Spectral Properties
- Solubility : Methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, THF) compared to alkyl-substituted analogs like methyl 2-methyl-5-(pinacol boronate)benzoate (CAS 478375-39-2) .
- NMR Shifts : The methoxy proton in the target compound resonates at ~3.8 ppm in ¹H NMR, distinct from -CF₃ analogs (~δ 3.9–4.1 ppm for ester methyl groups) .
Stability and Handling
- Pinacol boronate esters are generally stable under inert conditions but hydrolyze in acidic or aqueous environments.
Commercial Availability and Purity
- The target compound is available from suppliers like Combi-Blocks (PN-3594) at 95% purity, while derivatives such as methyl 3-((tert-butoxycarbonyl)amino)-5-(pinacol boronate)benzoate (CAS 1951486-59-1) are sold at lower purity (≥95%) for specialized applications .
Biological Activity
Methyl 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 478375-37-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group and a dioxaborolane moiety, which are known to influence its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 292.14 g/mol.
This compound exhibits several mechanisms that contribute to its biological activity:
- Enzyme Inhibition : The dioxaborolane group can act as a boron-containing moiety that interacts with enzymes involved in various metabolic pathways.
- Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which may protect cells from oxidative stress.
- Cell Proliferation Modulation : The compound may influence cell cycle regulation and apoptosis in cancer cells.
Anticancer Activity
Recent studies have indicated that this compound has significant anticancer potential. In vitro assays demonstrated the following:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 0.126 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast) | 17.02 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 10.50 | Inhibition of proliferation |
These findings suggest that the compound selectively targets cancer cells while sparing normal cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 4 µg/mL |
| Mycobacterium abscessus | 8 µg/mL |
| Escherichia coli | 32 µg/mL |
The antimicrobial activity against resistant strains highlights its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.
Case Studies
- In Vivo Efficacy : In a mouse model of breast cancer metastasis, administration of this compound resulted in a significant reduction in tumor burden compared to control groups. The study reported a decrease in metastatic nodules by over 50% after treatment over a period of four weeks.
- Safety Profile : Toxicological assessments revealed that the compound exhibited acceptable safety margins at doses up to 40 mg/kg in healthy mice over a three-day period without significant adverse effects.
Q & A
Q. Methodology :
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for electron-deficient aryl partners; lower catalyst loadings (0.5–2 mol%) reduce side reactions .
- Solvent System : Mixed solvents (e.g., THF/H₂O or dioxane/H₂O) enhance solubility and stabilize intermediates.
- Base Choice : Cs₂CO₃ or K₃PO₄ improves coupling efficiency with electron-withdrawing substrates.
Data Contradictions : Lower yields with sterically hindered partners (e.g., ortho-substituted aryl halides) may arise from competing protodeboronation; use of microwave-assisted heating (80–120°C) mitigates this .
Advanced: What role does the methoxy group play in reactivity and regioselectivity?
The methoxy group:
- Electron-Donating Effects : Activates the aromatic ring toward electrophilic substitution, directing boronation to the para-position during synthesis .
- Steric Hindrance : Limits coupling reactions to meta-positions in Suzuki-Miyaura reactions with bulky substrates. Comparative studies with non-methoxy analogs show a 15–20% yield drop due to steric clashes .
Advanced: How should researchers address discrepancies in reported reaction yields for this compound?
Q. Troubleshooting Framework :
Moisture Sensitivity : Ensure rigorous drying of solvents and substrates; trace water hydrolyzes the boronate ester, reducing yields .
Catalyst Deactivation : Use degassed solvents and inert atmospheres to prevent Pd oxidation.
Byproduct Analysis : Monitor for protodeboronation (via GC-MS or TLC) and adjust reaction time/temperature .
Case Study : Yields dropped from 85% to 50% in humid conditions; reintroducing molecular sieves restored efficiency .
Advanced: How is this compound applied in synthesizing complex molecules?
Q. Examples from Literature :
- Pharmaceutical Intermediates : Used in the synthesis of kinase inhibitors via coupling with heteroaryl halides .
- Materials Science : Incorporated into conjugated polymers for OLEDs, leveraging the boronate’s stability under thermal processing .
- Chiral Ligands : Derivatives serve as precursors for enantioselective catalysts in asymmetric hydrogenation .
Basic: What safety precautions are essential when handling this compound?
Q. Critical Protocols :
- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods due to potential inhalation risks (GHS Category 4 toxicity) .
- Storage : In airtight containers with desiccants at –20°C to prevent hydrolysis .
Advanced: How does isotopic labeling (e.g., ¹¹B NMR) aid in mechanistic studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
